molecular formula C19H24N2O6S2 B2880756 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946249-83-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide

カタログ番号: B2880756
CAS番号: 946249-83-8
分子量: 440.53
InChIキー: FLOJNADWWAGQAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains a sulfonyl group, a tetrahydroquinoline group, and a dimethoxybenzene group . The sulfonyl group is a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline that has been fully reduced. Dimethoxybenzene refers to the substitution of two methoxy groups (-OCH3) on a benzene ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the molecule. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. Sulfonyl groups are generally unreactive, but can be reduced to the sulfide with certain reagents . The reactivity of the tetrahydroquinoline and dimethoxybenzene groups would depend on their specific positions in the molecule .

科学的研究の応用

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. Activation of apoptotic pathways is mediated through the phosphorylation of p38 and ERK, suggesting a mechanism for their anti-cancer effects (Cumaoğlu et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been identified as potent inhibitors of various enzymes, including cyclic nucleotide-dependent protein kinases and protein kinase C. These findings highlight the potential of sulfonamides as therapeutic agents for diseases where enzyme modulation can provide relief or treatment. For example, isoquinolinesulfonamides have been shown to inhibit protein kinases significantly, offering a basis for developing novel treatments for diseases mediated by these enzymes (Hidaka et al., 1984).

Antimicrobial Activity

Sulfonamide derivatives have also been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, indicating their potential as antimicrobial agents. The structural diversity of sulfonamide derivatives allows for the exploration of new antimicrobial compounds with potentially novel mechanisms of action (Vanparia et al., 2010).

Potential in Anticancer and Anti-HIV Research

Further research into sulfonamide derivatives has explored their potential in treating cancer and HIV. Some compounds have demonstrated sensitivity against leukemia cell lines and moderate anti-HIV activity, suggesting a versatile therapeutic profile that could be leveraged in the development of treatments for these diseases (Pomarnacka & Kornicka, 2001).

作用機序

The mechanism of action would depend on the intended use of the compound. For example, many sulfonyl-containing compounds are used as drugs, where the sulfonyl group plays a key role in their mechanism of action .

将来の方向性

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, given the prevalence of sulfonyl groups in many drugs .

特性

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOJNADWWAGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。